3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate

Catalog No.
S615240
CAS No.
38880-58-9
M.F
C₇H₁₇NO₄S
M. Wt
229.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sul...

CAS Number

38880-58-9

Product Name

3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate

IUPAC Name

2-hydroxyethyl-dimethyl-(3-sulfopropyl)azanium;hydroxide

Molecular Formula

C₇H₁₇NO₄S

Molecular Weight

229.3 g/mol

InChI

InChI=1S/C7H17NO4S.H2O/c1-8(2,5-6-9)4-3-7-13(10,11)12;/h9H,3-7H2,1-2H3;1H2

InChI Key

QDYXZZUKRVDVEQ-UHFFFAOYSA-N

SMILES

C[N+](C)(CCCS(=O)(=O)O)CCO.[OH-]

Synonyms

NDSB211

Canonical SMILES

C[N+](C)(CCCS(=O)(=O)O)CCO.[OH-]

3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate, also known as NDSB-211 or dimethyl(2-hydroxyethyl)(3-sulfopropyl)ammonium hydroxide inner salt, is a zwitterionic compound belonging to the class of non-detergent sulfobetaines []. These molecules possess a unique structure with both cationic (positively charged) and anionic (negatively charged) groups within the same molecule, leading to interesting amphiphilic properties []. NDSB-211 is a relatively new compound, and research on its specific applications is ongoing. However, it has gained interest due to its potential uses in various scientific fields [].


Molecular Structure Analysis

The key feature of NDSB-211's structure is the combination of a hydrophilic (water-loving) and a hydrophobic (water-fearing) group. The hydrophilic portion consists of a sulfonate group (SO3⁻) and a hydroxyl group (OH) attached to a two-carbon chain. The hydrophobic part is formed by a dimethyl ammonium cation [(CH3)2N⁺CH2CH2CH2-] []. This combination allows NDSB-211 to interact with both water and nonpolar molecules, making it a potential candidate for various applications such as solubilization and stabilization of biomolecules [].


Chemical Reactions Analysis

Specific information on the synthesis of NDSB-211 is not readily available in the scientific literature. However, the synthesis of similar sulfobetaine compounds typically involves the reaction of a sultone (cyclic sulfone) with a secondary amine []. The decomposition pathways of NDSB-211 haven't been extensively studied yet.

The specific mechanism of action of NDSB-211 depends on the intended application. Due to its amphiphilic nature, it has the potential to interact with various biomolecules and surfaces. Some potential mechanisms include:

  • Solubilization

    NDSB-211 could solubilize hydrophobic molecules by forming mixed micelles, where its hydrophobic tail interacts with the hydrophobic molecule and the hydrophilic head remains in contact with the water [].

  • Protein stabilization

    NDSB-211 might interact with proteins and help maintain their structure and function by influencing protein-protein interactions or reducing aggregation.

Membrane Solubilization

NDS exhibits mild detergent-like properties, enabling it to gently solubilize biological membranes without disrupting their structure and function. This is crucial for studying membrane-associated proteins and lipids, which are essential components involved in various cellular processes. propane 1 sulfonate ON National Institutes of Health (.gov) pubchem.ncbi.nlm.nih.gov]

Membrane Mimicry

NDS possesses a zwitterionic structure, meaning it carries both a positive and a negative charge within the same molecule. This characteristic allows NDS to mimic the natural charge environment of biological membranes, making it a valuable tool for reconstituting purified membrane proteins into artificial membranes. This reconstituted system can then be employed to study protein-protein interactions, protein-lipid interactions, and enzyme activity within a membrane-like environment.

Stabilization of Membrane Proteins

NDS can interact with and stabilize membrane proteins, preventing them from undergoing aggregation or denaturation during various purification and experimental procedures. This is particularly beneficial for studying membrane proteins that are notoriously difficult to isolate and maintain in their functional state.

Modulation of Protein-Lipid Interactions

NDS can modulate the interaction between membrane proteins and lipids, allowing researchers to investigate the role of specific lipid environments in protein function. By altering the NDS concentration or using different NDS analogs, researchers can manipulate the membrane fluidity and influence protein-lipid interactions, providing valuable insights into protein behavior within the cellular membrane. propane 1 sulfonate ON National Institutes of Health (.gov) pubchem.ncbi.nlm.nih.gov]

XLogP3

-1.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

38880-58-9

Dates

Modify: 2023-08-15

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